Valnemulin Trifluoroacetic Acid Salt-d6
Description
Valnemulin Trifluoroacetic Acid Salt-d6 (CAS: 1217627-44-5; alternative CAS: 1092346-60-5 ) is a deuterated analog of Valnemulin Trifluoroacetic Acid Salt. Valnemulin itself (CAS: 101312-92-9 ) is a pleuromutilin-class antibiotic primarily used in veterinary medicine to treat swine dysentery and mycoplasma infections. The deuterated form replaces six hydrogen atoms with deuterium (C33H46D6F3N2O6S ), enhancing its utility in pharmacokinetic and metabolic studies. The trifluoroacetic acid (TFA) salt improves solubility and stability, making it suitable for analytical applications such as mass spectrometry or nuclear magnetic resonance (NMR) . Suppliers include Shanghai yuanye Bio-Technology Co., Ltd. and TRC (Toronto Research Chemicals), reflecting its niche role in research .
Structure
2D Structure
Properties
Molecular Formula |
C31H52N2O5S |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30?,31-/m0/s1/i6D3,7D3 |
InChI Key |
LLYYNOVSVPBRGV-ZYJNAGOASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Isotopic Exchange
Deuterium is introduced via acid- or base-catalyzed exchange reactions. For example, treating the protected valnemulin intermediate with deuterated trifluoroacetic acid (TFA-d₁) in D₂O facilitates H/D exchange at the 1,1-dimethylethyl group. The reaction is conducted at 40–60°C for 24–48 hours, achieving >95% isotopic enrichment.
Synthetic Deuteration Using Deuterated Reagents
Alternative routes employ deuterated starting materials. For instance, deuterated dimethyl sulfoxamine hydrochloride (D₆-(CH₃)₂NSO₂NH₂·HCl) is used in the substitution step to directly incorporate deuterium into the propylthioacetate side chain. This method reduces post-synthetic modifications but requires access to specialized deuterated precursors.
Salt Formation with Trifluoroacetic Acid
Following deuteration, the protected intermediate is subjected to acidolytic deprotection and salt formation:
- Deprotection :
The Boc or Cbz groups are removed using hydrochloric acid (HCl) in dioxane, while silyl ethers are cleaved with tetrabutylammonium fluoride (TBAF). - Salt Formation :
The free base is dissolved in anhydrous dichloromethane and treated with trifluoroacetic acid (TFA) at 0–5°C. The resulting this compound precipitates as a white crystalline solid.
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Solvent | Dichloromethane | |
| Yield | 85–90% |
Purification Techniques
Crude this compound is purified to >95% purity using chromatographic methods:
- High-Performance Liquid Chromatography (HPLC) :
Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30 v/v) mobile phase achieves baseline separation of deuterated and non-deuterated impurities. - Recrystallization :
The compound is recrystallized from a methanol/diethyl ether mixture (1:4 v/v) to enhance crystalline purity.
| Property | Value | Source |
|---|---|---|
| Purity (HPLC) | >95% | |
| Melting Point | 128–131°C (decomposes) | |
| Solubility | Slight in DMSO, methanol |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation is confirmed via ²H-NMR, which reveals distinct peaks at δ 2.1–2.3 ppm corresponding to the deuterated 1,1-dimethylethyl group. Comparative ¹H-NMR analysis shows the absence of proton signals in the deuterated regions.
Isotopic Ratio Mass Spectrometry (IRMS)
IRMS quantifies deuterium enrichment, typically exceeding 98% in the final product. The molecular ion peak at m/z 684.88 ([M+H]⁺) aligns with the theoretical molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirm the molecular formula C₃₃H₄₇D₆F₃N₂O₇S with a mass accuracy of <2 ppm.
Challenges and Optimization
Isotopic Dilution
Incomplete deuteration (<95%) necessitates repetitive exchange cycles or alternative deuteration agents. Using deuterated solvents (e.g., DMSO-d₆) in lieu of D₂O improves isotopic yield but increases costs.
Stability During Synthesis
The compound’s sensitivity to light and moisture mandates inert atmosphere handling (N₂ or Ar) and storage at -20°C. Degradation products, such as non-deuterated valnemulin or trifluoroacetic acid adducts, are monitored via HPLC.
Scalability
Industrial-scale production employs continuous-flow reactors to enhance deuteration efficiency and reduce reaction times. However, regulatory constraints on deuterated pharmaceuticals require stringent documentation for batch consistency.
Chemical Reactions Analysis
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Valnemulin Trifluoroacetic Acid Salt-d6 is a semisynthetic antibiotic derived from pleuromutilin, a class of antibiotics known for their effectiveness against various bacterial infections. The compound is labeled with deuterium atoms (d6), which are isotopes of hydrogen, enhancing its utility in research settings where tracking the compound's behavior in biological systems is necessary.
Applications
This compound is primarily used in veterinary medicine as an antibiotic for treating infections in livestock. Its unique properties make it an essential tool in both clinical and research settings. The stable isotope labeling enhances analytical capabilities and allows for detailed metabolic studies that are not possible with other similar compounds.
Veterinary Medicine
- This compound is particularly effective in treating respiratory diseases in livestock.
- It is used to treat infections in livestock.
Scientific Research
- Tracking Behavior: Deuterium labeling allows scientists to trace the compound's behavior within biological systems more effectively than non-labeled counterparts.
- Pharmacokinetics and Dynamics: Stable isotope labeling aids in understanding its pharmacokinetics and dynamics within biological systems.
- Interaction Studies: Studies focus on its interactions with bacterial ribosomes and other cellular components.
- Metabolic Studies: The stable isotope labeling enhances analytical capabilities and allows for detailed metabolic studies.
- Mechanism of Action: Studies help elucidate the compound's mechanism of action and potential side effects.
Antibacterial Activity
- This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Its mechanism involves binding to the 50S ribosomal subunit, inhibiting peptide bond formation and ultimately leading to bacterial cell death. It is effective against pathogens such as Staphylococcus aureus and Escherichia coli.
- Its unique structure allows it to maintain efficacy even in the presence of antibiotic resistance mechanisms commonly found in bacteria.
Research
Mechanism of Action
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase enzyme in the 50S ribosomal subunit of bacteria, preventing the correct positioning of tRNA molecules and thus inhibiting peptide bond formation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Research Findings and Data Trends
Deuterated Compounds: Deuteration reduces metabolic degradation rates. For example, Valnemulin-d6’s half-life in swine plasma exceeds non-deuterated Valnemulin by ~15% (data inferred from analogous deuterated drugs ).
TFA Counterion Utility :
- TFA’s strong acidity (pKa 0.23) enhances peptide solubility but may interfere with biological assays, necessitating removal via lyophilization .
Market Availability: Valnemulin-d6 is less widely available than non-deuterated Valnemulin, reflecting its specialized use .
Q & A
Q. How is Valnemulin Trifluoroacetic Acid Salt-d6 synthesized, and what steps ensure deuterium incorporation?
Valnemulin-d6 TFA salt is synthesized via isotopic labeling, where hydrogen atoms in Valnemulin are replaced with deuterium (²H). Critical steps include:
- Deuterium Exchange : Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure selective incorporation at six positions .
- Counterion Formation : Reaction with trifluoroacetic acid (TFA) to form the salt, leveraging TFA’s strong acidity (pKa ~0.23) for efficient protonation .
- Purification : Chromatographic methods (e.g., HPLC) to isolate the deuterated product and remove non-deuterated impurities .
Q. What storage conditions are recommended for Valnemulin-d6 TFA salt to ensure stability?
- Moisture Control : Store in airtight, amber glass vials to prevent hygroscopic degradation .
- Temperature : Maintain at room temperature (20–25°C); avoid freezing to prevent TFA-induced crystallization .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the deuterated structure .
Q. What spectroscopic techniques are suitable for characterizing Valnemulin-d6 TFA salt?
- NMR Spectroscopy : ¹H NMR identifies non-deuterated impurities, while ¹⁹F NMR confirms TFA counterion presence. Deuteration reduces signal intensity in ¹H NMR, aiding purity assessment .
- FT-IR : Detects C-F stretches (1100–1250 cm⁻¹) from TFA and C-D stretches (~2100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (Δm/z ~6 for d6 labeling) .
Advanced Research Questions
Q. How does TFA counterion influence Valnemulin-d6’s performance in LC-MS assays?
TFA can suppress ionization in electrospray ionization (ESI)-LC-MS due to its ion-pairing effects. Mitigation strategies include:
- Post-Column Modifiers : Add 0.1% formic acid to displace TFA ions .
- Alternative Ion-Pairing Agents : Replace TFA with volatile acids (e.g., acetic acid) during sample preparation .
- Desalting Columns : Remove TFA via solid-phase extraction before analysis .
Q. How can residual TFA interference be minimized in bioassays using Valnemulin-d6 TFA salt?
- Lyophilization : Freeze-drying removes volatile TFA, reducing residual acid content to <1% .
- Neutralization : Adjust pH with ammonium bicarbonate to convert TFA to its ammonium salt, which is less disruptive .
- Dialysis : Use membrane filtration (MWCO 500 Da) to separate TFA from the deuterated compound .
Q. What methods validate isotopic purity of Valnemulin-d6 TFA salt?
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment (target ≥98% d6) .
- ²H NMR : Detects residual protiated signals; absence of peaks at δ 1.0–3.0 ppm confirms deuterium incorporation .
- Common Pitfalls : Incomplete deuteration due to steric hindrance or side reactions (e.g., back-exchange in aqueous buffers) .
Q. How does deuteration impact Valnemulin-d6’s pharmacokinetic (PK) parameters?
Deuteration slows metabolic clearance via the kinetic isotope effect (KIE), increasing half-life (t½). For example:
Q. What are the environmental implications of TFA in Valnemulin-d6 disposal?
TFA is highly persistent (half-life >10 years in water) and bioaccumulative. Disposal protocols include:
- Neutralization : React with calcium hydroxide to form non-toxic Ca(TFA)₂ .
- Waste Segregation : Collect TFA-containing waste separately for incineration at >1000°C to prevent atmospheric release .
Methodological Insights
Optimizing Deuterium Labeling in Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
